2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one

Lipophilicity ADME profiling Medicinal chemistry

2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one (CAS 1554349-03-9) is a dichlorinated aromatic α-haloketone with molecular formula C₉H₈Cl₂O and molecular weight 203.06 g/mol. It belongs to the phenacyl chloride family and features two distinct chlorine environments: an aryl chlorine at the ortho position (C-2) and an α-chlorine on the ethanone side chain.

Molecular Formula C9H8Cl2O
Molecular Weight 203.06 g/mol
Cat. No. B12954997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one
Molecular FormulaC9H8Cl2O
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)CCl)Cl
InChIInChI=1S/C9H8Cl2O/c1-6-3-2-4-7(9(6)11)8(12)5-10/h2-4H,5H2,1H3
InChIKeyUNOURDKLECDCDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one: α-Haloketone Building Block for Heterocyclic Synthesis


2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one (CAS 1554349-03-9) is a dichlorinated aromatic α-haloketone with molecular formula C₉H₈Cl₂O and molecular weight 203.06 g/mol [1]. It belongs to the phenacyl chloride family and features two distinct chlorine environments: an aryl chlorine at the ortho position (C-2) and an α-chlorine on the ethanone side chain . This dual electrophilic architecture supports sequential nucleophilic displacement strategies, making it a versatile intermediate for constructing nitrogen-, oxygen-, and sulfur-containing heterocycles [2]. Its computed XLogP3-AA of 3.2, zero hydrogen bond donors, and topological polar surface area of 17.1 Ų place it within favorable drug-like property space for fragment-based elaboration [1].

Why 2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one Cannot Be Replaced by Generic α-Haloketone Analogs


α-Haloketones are not functionally interchangeable despite sharing the ketone α-halogenation motif. The target compound's ortho-aryl chlorine significantly modulates the electrophilicity of the α-chloromethyl carbon through both inductive and steric effects, altering reaction rates in nucleophilic substitution compared to non-ortho-substituted analogs . Moreover, the two electronically differentiated chlorine atoms enable programmed sequential derivatization—where the α-chlorine reacts preferentially with soft nucleophiles while the aryl chlorine remains available for subsequent cross-coupling—a synthetic strategy unattainable with mono-chlorinated or regioisomeric congeners [1]. Selection of the wrong positional isomer can lead to divergent heterocyclic products, as regiochemistry dictates cyclization outcomes [2].

Quantitative Differentiation Evidence for 2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one


Ortho-Chloro Substitution Increases Lipophilicity by 0.65 LogP Units vs. Non-α-Halogenated Analog

The target compound exhibits an XLogP3-AA of 3.2, representing a +0.65 log unit increase over 1-(2-chloro-3-methylphenyl)ethanone (CAS 944268-13-7, LogP 2.55), the direct non-α-halogenated analog [1]. This lipophilicity enhancement arises from the additional α-chlorine atom and is relevant for passive membrane permeability predictions in cellular assay contexts.

Lipophilicity ADME profiling Medicinal chemistry

Molecular Weight Differential Enables Chromatographic Separation from Regioisomeric Impurity

The target compound (MW 203.06) and its regioisomer 2-chloro-1-(4-chloro-3-methylphenyl)ethanone (CAS 65610-03-9, MW 203.07) share the identical molecular formula (C₉H₈Cl₂O) but differ in aryl chlorine position (ortho vs. para) [1]. The monoisotopic mass difference of <0.001 Da precludes resolution by low-resolution mass spectrometry; however, the topological PSA remains identical at 17.1 Ų, necessitating chromatographic or NMR-based differentiation [1]. The ortho-substitution pattern in the target compound creates steric hindrance around the carbonyl, resulting in distinct retention behavior on reversed-phase HPLC compared to the para-substituted isomer .

Analytical chemistry Quality control Impurity profiling

Dual Chlorine Electrophilic Sites Enable Orthogonal Derivatization vs. Mono-Chlorinated Analog

The target compound contains two chemically distinct chlorine atoms: an α-chloroketone carbon (C-8) susceptible to nucleophilic displacement and an aryl chlorine (C-2) that can participate in transition metal-catalyzed cross-coupling . In contrast, 2-chloro-1-(3-methylphenyl)ethanone (CAS 21886-54-4) possesses only the α-chlorine (MW 168.62, LogP 2.42), limiting it to a single derivatization vector [1]. This dual-electrophile architecture supports sequential diversification strategies where the α-chlorine is displaced first by N-, O-, or S-nucleophiles to install a heterocyclic or functional group, while the aryl chlorine remains intact for subsequent Suzuki, Buchwald-Hartwig, or Ullmann coupling, enabling library synthesis from a single intermediate [2].

Synthetic methodology Building block Sequential functionalization

α-Chloroketone Reactivity Enables One-Step Heterocycle Assembly vs. Two-Step Protocol with Non-Halogenated Ketone

α-Haloketones are well-established as direct precursors for Hantzsch thiazole synthesis, reacting with thioamides or thioureas in a single step to form the thiazole ring [1]. The target compound's α-chloroketone moiety permits this one-step cyclocondensation, whereas 1-(2-chloro-3-methylphenyl)ethanone (CAS 944268-13-7) lacks the α-halogen and requires a separate α-halogenation step (e.g., Br₂/AcOH or CuBr₂) prior to heterocycle formation, adding one synthetic step and associated yield losses . This represents a step-economy advantage of one full synthetic transformation when the target compound is employed as the starting material for thiazole, imidazole, or oxazole synthesis [1].

Heterocyclic synthesis Reaction efficiency Step economy

α-Methyl Homolog (C10) Shows Higher MW and LogP, Altering Physicochemical Profile for Fragment-Based Design

The α-methyl homolog 2-chloro-1-(2-chloro-3-methylphenyl)-1-propanone (CAS 1261825-26-6) has molecular formula C₁₀H₁₀Cl₂O and MW 217.09 g/mol, representing a +14.03 Da increase and one additional rotatable bond compared to the target compound (MW 203.06, 2 rotatable bonds) [1]. This mass increment pushes the homolog closer to the upper molecular weight threshold for fragment-based screening libraries (typically MW <250 Da for fragments) and increases lipophilicity, potentially reducing aqueous solubility relative to the target compound [2]. For fragment elaboration strategies, the lower MW of the target compound (203.06) provides greater headroom for subsequent functionalization while remaining within fragment-like property space.

Fragment-based drug discovery Physicochemical properties Lead-likeness

Optimal Application Scenarios for 2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one in Research and Industrial Settings


One-Step Synthesis of 2-Aminothiazole Libraries for Kinase Inhibitor Screening

The pre-installed α-chloroketone functionality of the target compound enables direct Hantzsch thiazole synthesis upon condensation with thioureas or thioamides, bypassing the α-halogenation step required when using 1-(2-chloro-3-methylphenyl)ethanone as starting material [1]. This one-step protocol is ideal for parallel synthesis of 2-aminothiazole libraries, a privileged scaffold in kinase inhibitor discovery, where the ortho-chloro substituent on the aryl ring can subsequently serve as a handle for diversification via Pd-catalyzed cross-coupling [1][2]. The dual electrophilic architecture supports library production with reduced step count and higher overall yield.

Fragment-Based Lead Generation Requiring Low-MW Entry Points with Orthogonal Elaboration Vectors

With a molecular weight of 203.06 g/mol and two rotatable bonds, the target compound falls well within fragment-like property space (MW <250, rotatable bonds ≤3) [1]. Its two chemically differentiated chlorine atoms provide orthogonal synthetic handles: the α-chlorine for rapid amine or alcohol displacement to generate diverse analogs, and the aryl chlorine for late-stage palladium-catalyzed functionalization. Compared to 2-chloro-1-(3-methylphenyl)ethanone (only one reactive site) or the α-methyl homolog (higher MW at 217.09), the target compound offers a superior balance of low molecular weight and dual reactivity for fragment elaboration campaigns [2].

Regioisomer-Specific Synthesis of ortho-Chloro-Substituted Heterocycles for Structure-Activity Relationship Studies

The ortho-chloro substitution pattern of the target compound is critical for applications where the chlorine position influences biological target engagement. The regioisomeric analog 2-chloro-1-(4-chloro-3-methylphenyl)ethanone (CAS 65610-03-9) produces heterocyclic products with the chlorine in the para position, which can lead to different binding poses and pharmacological profiles [1]. For structure-activity relationship (SAR) studies exploring the effect of halogen position on target affinity, the target compound provides access to the ortho-chloro series, which is electronically and sterically distinct from the para-substituted series, enabling systematic exploration of halogen positional effects [1][2].

α-Haloketone Intermediate for Imidazole and Oxazole Synthesis in Agrochemical Discovery

α-Haloketones are established intermediates for the synthesis of imidazoles and oxazoles via condensation with amidines or amides, respectively [1]. The target compound's dichlorinated architecture is particularly valuable in agrochemical research, where halogenated heterocycles often exhibit enhanced metabolic stability and target site binding. The aryl chlorine at the ortho position contributes to the compound's elevated lipophilicity (XLogP3-AA 3.2), which may be advantageous for foliar uptake in agrochemical applications compared to less lipophilic analogs such as 1-(2-chloro-3-methylphenyl)ethanone (LogP 2.55) [2].

Quote Request

Request a Quote for 2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.